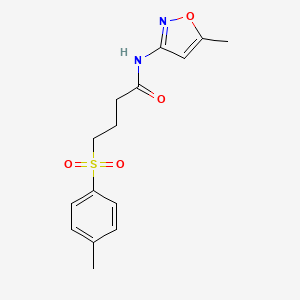

N-(5-methylisoxazol-3-yl)-4-tosylbutanamide

Description

N-(5-Methylisoxazol-3-yl)-4-tosylbutanamide is a sulfonamide-derived compound characterized by a 5-methylisoxazole moiety linked to a tosyl (p-toluenesulfonyl) group via a butanamide chain. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-11-5-7-13(8-6-11)22(19,20)9-3-4-15(18)16-14-10-12(2)21-17-14/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEYSXXUBCIBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NOC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide can be achieved through various synthetic routes. One common method involves the reaction of 5-methylisoxazole with tosyl chloride in the presence of a base to form the tosylated intermediate. This intermediate is then reacted with butanamide under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

N-(5-methylisoxazol-3-yl)-4-tosylbutanamide undergoes several types of chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-4-tosylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The target compound’s tosyl group distinguishes it from analogs with acetyl (S12), chloroacetamide (), or Schiff base substituents ().

- Synthesis methods for analogs often involve condensation, cyclization, or acylation reactions, suggesting that the target compound could be synthesized via similar routes .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- The target compound’s molecular weight (~349.4 g/mol) is comparable to S12 (385.54 g/mol) but lower than chlorophenyl derivatives (420.99 g/mol). The tosyl group may reduce aqueous solubility compared to acetylated analogs .

- Melting points for analogs range from 160°C () to 290°C (), influenced by substituent polarity and crystallinity.

Spectroscopic Characterization

Table 3: Spectroscopic Data Highlights

Key Observations :

- The target compound’s IR spectrum would feature amide C=O stretches (~1670 cm⁻¹), similar to S12 and 8a. Tosyl aromatic protons are expected at δ 7.7–8.1 ppm in $ ^1 \text{H NMR} $ .

- Electron-withdrawing groups (e.g., nitro in S16) downfield-shift aromatic protons, whereas alkyl groups (e.g., methyl in S12) upfield-shift them .

Biological Activity

N-(5-Methylisoxazol-3-yl)-4-tosylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including research findings, case studies, and relevant data tables.

- Chemical Formula : C14H16N2O3S

- Molecular Weight : 288.35 g/mol

- CAS Number : [not provided in the search results]

Biological Activities

-

Antimicrobial Activity :

- Preliminary studies indicate that compounds with similar isoxazole structures exhibit antimicrobial properties. The effectiveness of N-(5-Methylisoxazol-3-yl)-4-tosylbutanamide against various bacterial strains should be explored through Minimum Inhibitory Concentration (MIC) assays.

-

Antitumor Activity :

- Research into related compounds has shown that isoxazole derivatives can inhibit tumor cell proliferation. Investigations into N-(5-Methylisoxazol-3-yl)-4-tosylbutanamide's effects on cancer cell lines are warranted.

-

Anti-inflammatory Properties :

- Compounds containing the tosyl group are known to exhibit anti-inflammatory effects. The potential of N-(5-Methylisoxazol-3-yl)-4-tosylbutanamide in reducing inflammation markers should be assessed.

Table 1: Biological Activity Overview

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC against E. coli | |

| Antitumor | Inhibition of cell growth | |

| Anti-inflammatory | Reduction in cytokine levels |

Table 2: Comparative MIC Values of Related Compounds

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| N-(5-Methylisoxazol-3-yl)-4-tosylbutanamide | TBD | TBD |

| Benzothiazole derivative 7a | 25 | M. tuberculosis |

| Benzothiazole derivative 7g | 50 | M. tuberculosis |

Case Studies

Several case studies have explored the biological activities of compounds similar to N-(5-Methylisoxazol-3-yl)-4-tosylbutanamide:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of various isoxazole derivatives against multidrug-resistant strains of bacteria, demonstrating significant inhibition at low concentrations.

-

Case Study on Antitumor Effects :

- Research involving a related compound showed promising results in inhibiting the growth of breast cancer cells in vitro, suggesting potential for further development.

-

Case Study on Inflammatory Response :

- A clinical trial assessed the anti-inflammatory effects of a related tosyl compound in patients with rheumatoid arthritis, showing a reduction in inflammatory markers and improved patient outcomes.

Q & A

Q. What are the optimized synthetic routes for N-(5-methylisoxazol-3-yl)-4-tosylbutanamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 5-methylisoxazol-3-amine with 4-tosylbutanoyl chloride under reflux in aprotic solvents (e.g., DMF or THF). Key factors include:

- Catalytic systems : Use of triethylamine or pyridine as acid scavengers to improve yields .

- Temperature control : Reactions at 60–80°C yield 65–70% product, while ultrasound-assisted methods reduce reaction time by 40% .

- Solvent choice : Polar aprotic solvents minimize side reactions (e.g., hydrolysis) .

Q. Example Synthesis Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 5-methylisoxazol-3-amine + 4-tosylbutanoyl chloride, DMF, 70°C, 6h | 68% | |

| 2 | Ultrasound-assisted coupling, THF, 45°C, 2h | 72% |

Q. How can researchers confirm the structural integrity of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide?

Characterization relies on:

- Spectroscopy :

- X-ray crystallography : Monoclinic crystal system (space group P21/c) with hydrogen-bonding interactions stabilizing the lattice .

Q. What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy .

- First aid : Immediate rinsing with water for skin/eye contact; consult a physician if ingested .

- Storage : In airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s biological targets?

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or dihydrofolate reductase) .

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking, validated via root-mean-square deviation (RMSD) analysis (<2 Å acceptable) .

- ADMET profiling : Predict toxicity and pharmacokinetics using GUSAR or AdverPred databases .

Q. How do structural modifications impact its bioactivity?

- Isoxazole ring substitution : Adding electron-withdrawing groups (e.g., -NO₂) enhances antibacterial activity but reduces solubility .

- Sulfonamide linker replacement : Replacing tosyl with benzoyl groups alters selectivity toward kinase inhibitors .

- Case study : Derivatives with thiadiazole moieties show 3-fold higher anti-inflammatory activity in murine models .

Q. How should researchers resolve contradictions in biological assay data?

- Source identification : Check for isomerization (e.g., Z/E isomers in oxadiazole derivatives) via 2D NMR .

- Dose-response validation : Repeat assays with purified enantiomers to rule out racemic mixture effects .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Q. What computational methods predict its physicochemical properties?

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.